molecular formula C12H8O2 B033981 naphtho[2,1-b]furan-1(2H)-one CAS No. 19997-42-3

naphtho[2,1-b]furan-1(2H)-one

Cat. No.: B033981
CAS No.: 19997-42-3
M. Wt: 184.19 g/mol
InChI Key: IONYAPWXJUCNPR-UHFFFAOYSA-N
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Description

Naphtho[2,1-b]furan-1(2H)-one is a tricyclic heterocyclic compound featuring a fused naphthalene and furan ring system. Its structure is characterized by a ketone group at position 1 of the furan ring, contributing to its reactivity and biological activity. The compound has garnered significant attention due to its broad-spectrum pharmacological properties, including antibacterial, antifungal, and β-adrenolytic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzotript can be synthesized through a series of chemical reactions involving the condensation of specific precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with tryptamine in the presence of a base to form the desired product . The reaction conditions typically include:

  • Solvent: Dichloromethane or similar organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods: Industrial production of Benzotript follows similar synthetic routes but on a larger scale. The process involves:

  • Large-scale reactors to accommodate higher volumes of reactants
  • Continuous monitoring of reaction conditions to ensure consistency and yield
  • Purification steps such as recrystallization or chromatography to obtain high-purity Benzotript

Chemical Reactions Analysis

Types of Reactions: Benzotript undergoes various chemical reactions, including:

    Oxidation: Benzotript can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: The compound can be reduced to form reduced analogs.

    Substitution: Benzotript can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.

Major Products:

  • Oxidized derivatives
  • Reduced analogs
  • Substituted products with various functional groups

Scientific Research Applications

Fluorescent Labeling

Naphtho[2,1-b]furan-1(2H)-one has been synthesized and characterized as a new fluorescent label. The synthesis involves creating derivatives that can be attached to amino acids, which are then used in peptide synthesis. The fluorescent properties of these derivatives make them suitable for tracking and studying biological molecules.

  • Synthesis Methodology : The compound was synthesized from an oxobenzopyran through an alkaline ring contraction. This method yielded high-stability fluorescent labels that can withstand the deprotection conditions typically used in peptide chemistry .
  • Applications : The labeled amino acids demonstrated good yields and stability, suggesting potential uses in the fluorescent labeling of peptides and proteins for biochemical studies .

Antimicrobial Activities

Research has highlighted the antimicrobial potential of naphtho[2,1-b]furan derivatives. These compounds have shown promising results against various microorganisms, making them candidates for developing new antimicrobial agents.

  • Structure-Activity Relationship (SAR) : Studies have identified a correlation between the chemical structure of naphtho[2,1-b]furan derivatives and their biological activity. For instance, modifications to the naphtho[2,1-b]furan structure have resulted in compounds with enhanced antimicrobial properties .
  • Case Studies : In vitro assays have confirmed that certain derivatives exhibit significant activity against bacterial strains, suggesting their potential as therapeutic agents in treating infections .

Pharmacological Activities

Beyond antimicrobial properties, this compound has been explored for various pharmacological activities:

  • Antioxidant Activity : Some derivatives have been studied for their antioxidant capabilities, indicating their potential role in combating oxidative stress-related diseases .
  • Anti-cancer Properties : Research has indicated that certain naphtho[2,1-b]furan derivatives possess anticancer activity, making them candidates for further investigation in cancer treatment protocols .

Synthesis Techniques

The synthesis of naphtho[2,1-b]furan derivatives typically involves several methods:

Synthesis Method Description Yield
Pechmann ReactionInvolves the reaction of 2-naphthol with ethyl 4-chloroacetoacetate to form naphtho[2,1-b]furan derivatives.High
Alkaline Ring ContractionConverts oxobenzopyran into naphtho[2,1-b]furan under basic conditions.High
Reflux with PhenylhydrazineUsed to synthesize various substituted naphtho[2,1-b]furans through condensation reactions.Moderate

Mechanism of Action

Benzotript exerts its effects by antagonizing cholecystokinin receptors and gastrin receptors. This inhibition leads to a decrease in cellular proliferation, particularly in cancer cells. The molecular targets include:

Comparison with Similar Compounds

Structural Features

The planar aromatic system and electron-rich furan ring enable π-π stacking and hydrogen bonding, critical for interactions in biological systems . Substituents at positions 1, 2, and 5 (e.g., nitro, acetyl, or acetamide groups) modulate solubility and bioactivity .

Comparison with Structurally Similar Compounds

Structural Analogues

Naphtho[2,3-c]furan-1(3H)-one

  • Structure : Differs in ring fusion (positions 2,3 vs. 2,1), altering electronic distribution.
  • Bioactivity : Exhibits anti-inflammatory and antioxidant properties, as seen in derivatives isolated from Rhamnus kanagusukii .
  • Synthesis : Often synthesized via dynamic kinetic resolution using vanadium catalysts, yielding enantiomerically pure derivatives .

Naphtho[2,1-b:6,5-b']difuran

  • Structure : Contains two fused furan rings, enhancing π-orbital overlap.
  • Applications : Achieves hole mobilities up to 3.6 cm² V⁻¹ s⁻¹ in organic field-effect transistors (OFETs), outperforming naphtho[2,1-b]furan-1(2H)-one in semiconductivity .

Benzofuran Derivatives

  • Key Difference : Lack the naphthalene moiety, reducing aromatic conjugation.
  • Activity : Generally show lower antimicrobial potency compared to naphthofuran derivatives .

Antibacterial and Antifungal Activity

  • This compound derivatives :
    • Compound 4e (N-(2-{[(2Z)-2-benzylidenehydrazinyl]carbonyl}-5-nitronaphtho[2,1-b]furan-1-yl)acetamide) showed MIC values of 12.5 µg/mL against S. aureus and E. coli .
    • 5b and 5i exhibited 80–90% inhibition of C. albicans .
  • Naphtho[2,3-c]furan-1(3H)-one : Derivatives from Rhamnus kanagusukii demonstrated moderate antioxidant activity (IC₅₀ = 18–25 µM in DPPH assays) .

β-Adrenolytic Activity

  • 1-(Naphtho[2,1-b]furan-2-yl)-2-(t-butylamino)ethanol (Compound Ib) showed β-blocking efficacy comparable to propranolol but without cardiac depression .

Key Research Findings

Electronic Properties: Naphtho[2,1-b]furan derivatives with electron-withdrawing groups (e.g., NO₂) exhibit enhanced charge transport in OFETs due to reduced reorganization energy .

Metabolism : Hepatic microsomal oxidation of 7-methoxy-2-nitro-naphtho[2,1-b]furan produces metabolites via ring oxidation, including 7-hydroxy-2-nitro-naphtho[2,1-b]furan-6,9-dione .

Structure-Activity Relationship : Acetamide and nitro groups at position 5 significantly enhance antibacterial activity, while bulky substituents (e.g., benzylidene) improve antifungal potency .

Data Tables

Table 1: Physicochemical Properties of Selected Derivatives

Compound Melting Point (°C) Yield (%) λmax (nm) Reference
Ethyl 1-acetamido-5-nitronaphtho[2,1-b]furan-2-carboxylate 207–210 85 290
2-(4-Fluorophenyl)-2-hydroxythis compound 253 71 310
6,8,9-Trihydroxynaphtho[2,3-c]furan-1(3H)-one N/A N/A 340

Biological Activity

Naphtho[2,1-b]furan-1(2H)-one is a compound that belongs to the naphthofuran family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound and its derivatives.

Chemical Structure and Synthesis

This compound features a fused ring system that combines naphthalene and furan structures. The synthesis of this compound often involves multi-step reactions, including cyclization processes that yield various derivatives with enhanced biological properties. For instance, derivatives such as 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole have been synthesized and evaluated for their antibacterial and anticancer activities .

Biological Activities

Naphtho[2,1-b]furan derivatives exhibit a broad spectrum of biological activities:

  • Antibacterial Activity : Many studies report significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed inhibition zones ranging from 12 to 15 mm against Staphylococcus aureus and Escherichia coli . In another study, compounds demonstrated potent antibacterial activity with inhibition zones measured against various pathogens (see Table 1) .
  • Antifungal Activity : Naphtho[2,1-b]furan derivatives have also shown antifungal properties. Compounds were tested against fungi like Candida albicans and Aspergillus niger, with varying degrees of effectiveness reported .
  • Anticancer Activity : The anticancer potential of naphtho[2,1-b]furan derivatives has been explored in several studies. Some derivatives exhibited cytotoxicity against cancer cell lines such as HL-60 and U937 .
  • Anti-inflammatory and Analgesic Activities : Certain derivatives have been evaluated for their anti-inflammatory effects using models like carrageenan-induced paw edema in rats. Results indicated significant reductions in inflammation comparable to standard anti-inflammatory drugs .

Case Study 1: Antibacterial Evaluation

A recent study synthesized several naphtho[2,1-b]furan-thiazole derivatives and evaluated their antibacterial activity. The results indicated that compounds A and B exhibited the highest activity against Pseudomonas aeruginosa and Staphylococcus aureus, with inhibition zones reaching up to 24 mm .

CompoundZone of Inhibition (mm)Target Bacteria
A24Pseudomonas aeruginosa
B22Staphylococcus aureus
C20Escherichia coli
D17Bacillus subtilis

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, various naphtho[2,1-b]furan derivatives were tested against human leukemia cell lines. Compounds demonstrated IC50 values in the low micromolar range, indicating significant cytotoxic effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for naphtho[2,1-b]furan-1(2H)-one derivatives in academic research?

Methodological Answer: Naphtho[2,1-b]furan derivatives are synthesized via diverse routes:

  • Microwave-assisted synthesis : Reacting 2-hydroxy-1-naphthaldehyde with chloroacetic acid derivatives (e.g., ethyl chloroacetate) under microwave irradiation in DMF with K₂CO₃ yields intermediates, which are further functionalized via Schiff base formation and cyclization .
  • One-pot multicomponent reactions : Meldrum’s acid, arylglyoxals, and β-naphthol react in the presence of triethylamine to form functionalized naphthofurans with yields up to 90% .
  • Iodine-promoted oxidative cross-coupling : 2-Naphthols and methyl ketones undergo iodination, Kornblum oxidation, and cyclization to form naphthofuranones with quaternary centers (43–92% yields) .

Key Considerations :

  • Microwave methods reduce reaction times (e.g., 10–15 minutes vs. hours for conventional heating) .
  • Purification often involves column chromatography or TLC .

Q. How are naphtho[2,1-b]furan derivatives characterized structurally?

Methodological Answer: Structural characterization employs:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at 1610 cm⁻¹, C=N at 1685 cm⁻¹) .
  • NMR (¹H and ¹³C) : Aromatic protons appear at 7.60–8.90 ppm, while N-CH=N protons resonate as singlets at δ 8.42–8.53 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 339 for compound 6a) confirm molecular weights .
  • Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N content) .

Best Practices :

  • Use DMSO-d₆ as the solvent for NMR to resolve complex aromatic splitting patterns .
  • Cross-validate spectral data with computational simulations for ambiguous signals.

Q. What experimental designs are used to evaluate antimicrobial activity of naphtho[2,1-b]furan derivatives?

Methodological Answer: Antimicrobial assays follow standardized protocols:

  • Agar disc diffusion : Compounds (0.005 mol/mL in DMF) are tested against Pseudomonas aeruginosa and Staphylococcus aureus (bacteria) or Aspergillus niger and Candida albicans (fungi) .
  • Controls : Chloramphenicol (2 mg/mL) and fluconazole (2 mg/mL) serve as positive controls .
  • Activity criteria :
    • High activity: Inhibition zone >12 mm.
    • Moderate activity: 9–12 mm .

Data Interpretation :

  • Substituent effects: Electron-withdrawing groups (e.g., NO₂) enhance antifungal activity, while bulky groups reduce bacterial inhibition .

Advanced Research Questions

Q. How can reaction yields be optimized for challenging naphtho[2,1-b]furan syntheses?

Methodological Answer: Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance microwave absorption and reaction homogeneity .
  • Catalyst tuning : Molecular iodine (I₂) promotes oxidative coupling by in situ iodination, improving regioselectivity .
  • Microwave parameters : Adjusting power (100–300 W) and irradiation time (5–20 mins) prevents side reactions (e.g., decomposition of heat-sensitive intermediates) .

Case Study :
Iodine-mediated synthesis achieves 92% yield for naphtho[2,1-b]furan-1(2H)-ones with methyl ketones, outperforming traditional acid-catalyzed methods (≤60% yields) .

Q. How can researchers resolve contradictions in antimicrobial activity data across derivatives?

Methodological Answer: Contradictions arise from structural variations and assay conditions. Resolution strategies:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., 6h vs. 6l in ) and correlate with bioactivity .
  • Standardized protocols : Ensure consistent inoculum size (e.g., 10⁶ CFU/mL) and solvent controls (DMF vs. aqueous solutions) to minimize false negatives .
  • Statistical validation : Use ANOVA or t-tests to confirm significance of inhibition zones (e.g., p < 0.05 for 6k vs. controls) .

Example :
Compound 6k shows high activity against S. aureus (14 mm zone) but moderate activity against C. albicans (10 mm), highlighting species-specific efficacy .

Q. What mechanistic insights explain the formation of naphtho[2,1-b]furan derivatives in oxidative cross-coupling?

Methodological Answer: The proposed mechanism for iodine-promoted reactions involves:

Iodination : I₂ activates methyl ketones to form α-iodo intermediates.

Kornblum oxidation : Converts α-iodo ketones to aldehydes.

Friedel-Crafts alkylation : Aldehydes react with 2-naphthols to form intermediates.

Cyclization : Intramolecular dehydration yields naphthofuranones .

Supporting Evidence :

  • Isotopic labeling (¹³C) confirms the aldehyde’s role in C–C bond formation .
  • Computational studies reveal low reorganization energy (0.15 eV) stabilizes intermediates .

Q. How can naphtho[2,1-b]furan derivatives be applied in material science?

Methodological Answer: Naphthofuran-based semiconductors exhibit promising electronic properties:

  • Organic field-effect transistors (OFETs) : Naphtho[2,1-b:6,5-b']difuran derivatives achieve hole mobilities up to 3.6 cm² V⁻¹ s⁻¹ due to dense π-orbital overlap .
  • Fluorescent labels : Derivatives with electron-donating substituents (e.g., –OCH₃) show strong emission at λem = 450–500 nm, useful in bioimaging .

Design Considerations :

  • Substituent symmetry enhances crystallinity and charge transport .
  • Alkyl side chains improve solubility for solution-processed devices .

Properties

IUPAC Name

benzo[e][1]benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c13-10-7-14-11-6-5-8-3-1-2-4-9(8)12(10)11/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONYAPWXJUCNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362987
Record name naphtho[2,1-b]furan-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19997-42-3
Record name naphtho[2,1-b]furan-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-(2-naphthoxy)acetic acid (3.06 g, 15.1 mmol) and oxalyl chloride (7 mL, 80.3 mmol) was heated at reflux for 45 min, then allowed to cool and concentrated under reduced pressure. The residue was dissolved in toluene, and to this was added aluminium chloride (2.40 g, 18.1 mmol). The resulting mixture was stirred at room temperature for 1 h, then poured into ice. The organic phase was separated and washed with saturated aqueous NaCl. Removal of the solvent in vacuo provided the title compound (2.71 g, 97%).
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

N-{1-(1,2-Dihydronaphtho[2,1-b]furyl}-N-hydroxyurea. To a solution of N-{1-(1,2-dihydronaphtho[2,1-b]furyl}-N-hydroxyamine (698 mg, 3.5 mmol) in THF (10 mL) was added trimethylsilylisocyanate (0.94 mL, 7.0 mmol). The resulting solution was heated at 60° C. for 1 h, then allowed to cool and concentrated under reduced pressure. The residue was dissolved in EtOAc and washed successively with H2O and saturated aqueous NaCl. The solvent was removed in vacuo. The residue was triturated with Et2O and recrystallized from MeOH/CH2Cl2 /hexanes to provide the title compound (93 mg, 11%). m.p. 194.5°-195.5° C.
Name
1-(1,2-Dihydronaphtho[2,1-b]furyl}-N-hydroxyurea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-(1,2-dihydronaphtho[2,1-b]furyl}-N-hydroxyamine
Quantity
698 mg
Type
reactant
Reaction Step Two
Quantity
0.94 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
11%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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naphtho[2,1-b]furan-1(2H)-one
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naphtho[2,1-b]furan-1(2H)-one

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